2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide
Descripción
Propiedades
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O2/c18-9(14-11-12-6-13-15-11)5-17-10(19)4-3-8(16-17)7-1-2-7/h3-4,6-7H,1-2,5H2,(H2,12,13,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFVZVUYVAVTFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 299.334 g/mol. It features a cyclopropyl group, a dihydropyridazine core, and a triazole moiety which are crucial for its biological interactions.
Biological Activity Overview
Preliminary studies have indicated that compounds similar to 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide exhibit various biological activities:
- Antimicrobial Activity : The compound shows promise as an antimicrobial agent against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Initial evaluations suggest potential antiproliferative effects in cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, such as α-glucosidase, which is relevant in diabetes management.
Antimicrobial Activity
A study focused on the antimicrobial properties of this class of compounds revealed significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 2-(3-cyclopropyl-6-oxo...) | 32 | E. coli |
| 2-(3-cyclopropyl-6-oxo...) | 16 | S. aureus |
This data suggests that the compound has a comparable efficacy to existing antibiotics.
Anticancer Activity
In vitro studies examined the cytotoxic effects of the compound on several cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 (µM) | Control (Doxorubicin IC50) |
|---|---|---|
| MCF7 | 10 | 0.5 |
| HeLa | 15 | 0.3 |
These results indicate that while the compound shows activity against cancer cells, it is less potent than established chemotherapeutics.
Enzyme Inhibition
The enzyme inhibition studies revealed that the compound exhibits competitive inhibition against α-glucosidase with an IC50 value of 12 µM compared to acarbose (IC50 = 750 µM).
Structure-Activity Relationship (SAR)
The presence of the triazole moiety is critical for the biological activity observed in this compound. Modifications to the cyclopropyl and dihydropyridazine components can significantly alter potency and selectivity against various biological targets.
Case Studies
Several case studies have been documented where derivatives of this compound were synthesized and evaluated for their biological activities:
- Synthesis of Triazole Derivatives : Researchers synthesized various triazole derivatives based on the core structure of the compound, evaluating their effects on enzyme inhibition and antimicrobial activity.
- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic potential of this compound in treating infections and cancer.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
